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Introduction
ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a

unique dual mechanism of action that encompasses both anti-proliferative and potent anti-

angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle

regulation and the formation of new blood vessels provides a strong preclinical rationale for its

development as a therapeutic agent for a range of human cancers, including solid tumors and

hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the

anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative

efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Anti-Angiogenesis
The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several

receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases,

ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell

proliferation, migration, and the formation of new vascular networks, which are essential for

tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically, ENMD-2076 inhibits

VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and

survival signals of VEGF in endothelial cells.[6][7][8]

Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity

against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes

angiogenesis.[1][8]

Platelet-Derived Growth Factor Receptor α (PDGFRα): Inhibition of PDGFRα further

contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora

A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on

tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer

progression.[3]

Quantitative Data
The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across

numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076
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Kinase Target IC50 (nmol/L) Primary Function

Aurora A 14[2][8][9] Mitosis, Cell Cycle

Flt3 1.86 - 2[8][10] Hematopoiesis, Angiogenesis

VEGFR2/KDR 7 - 58.2[3][9][10] Angiogenesis

VEGFR3/Flt4 15.9 - 16[8][9][10]
Angiogenesis,

Lymphangiogenesis

FGFR1 70.8 - 71[8][9][10]
Angiogenesis, Cell

Proliferation

FGFR2 92.7 - 93[8][9][10]
Angiogenesis, Cell

Proliferation

PDGFRα 56 - 56.4[8][9][10] Angiogenesis, Cell Growth

Src 56.4[10] Cell Growth, Migration

Kit 120[8] Cell Survival, Proliferation

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

Cell Line Cancer Type IC50 (µmol/L)

Various Solid Tumor &
Hematopoietic Lines

Breast, Colon, Melanoma,
Leukemia, etc.

0.025 - 0.7[1][2][4]

Human Leukemia Cell Lines

(10 lines)

Acute Myeloid Leukemia

(AML)
0.025 - 0.53[10]

Human Umbilical Vein

Endothelial Cells (HUVEC)
Endothelial 0.15[10]

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 ≤ 1[11] |

Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy
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Xenograft Model Cancer Type Dose Administered Key Outcomes

HT-29 Colorectal Cancer
100 or 200 mg/kg
(oral, daily)

Tumor growth
inhibition and
regression;
Significant tumor
blanching (loss of
vascularity);
Reduced vascular
permeability and
perfusion (DCE-
MRI).[5][12]

MDA-MB-231
Triple-Negative Breast

Cancer
100 mg/kg (daily)

Significant decrease

in tumor growth.[8]

MDA-MB-468
Triple-Negative Breast

Cancer
Not specified

Static tumor growth

for 40 days.[8]

Patient-Derived

Xenografts (3 models)
Colorectal Cancer 100 mg/kg

Tumor growth

inhibition in all three

models.[5]

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood

vessel formation and regression of established vessels.[1][2][4] |

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for

understanding the anti-angiogenic properties of ENMD-2076.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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